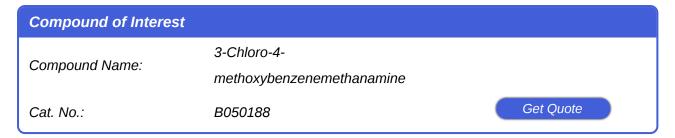


# Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzenemethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **3-Chloro-4-methoxybenzenemethanamine**, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development.

### **Core Molecular Data**

**3-Chloro-4-methoxybenzenemethanamine**, also known as 3-chloro-4-methoxybenzylamine, is a monoamine compound with the chemical formula  $C_8H_{10}CINO.[1][2]$  Its molecular structure consists of a benzene ring substituted with a chloro, a methoxy, and a methylamine group.

The accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds. The molecular weight of **3-Chloro-4-methoxybenzenemethanamine** has been determined to be approximately 171.63 g/mol .[1][2]

### **Physicochemical Properties**

A summary of the key quantitative data for **3-Chloro-4-methoxybenzenemethanamine** is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.



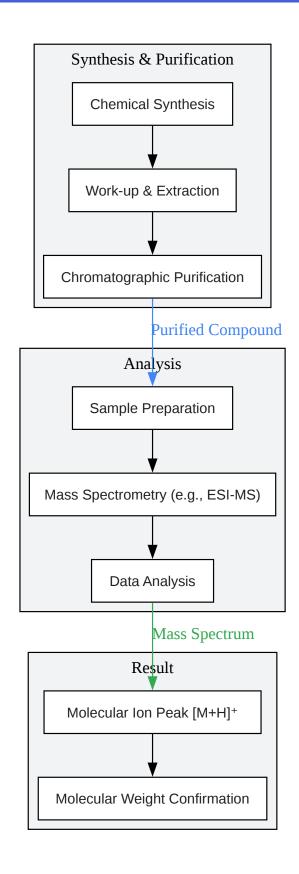
Property	Value	Unit
Molecular Weight	171.626	g/mol
Exact Mass	171.0450916	g/mol
Molecular Formula	C8H10CINO	-
CAS Number	115514-77-7	-
Density	1.18	g/cm³
Boiling Point	263.5	°C at 760 mmHg
Flash Point	113.2	°C
рКа	9.01 ± 0.10	-

Table 1: Key physicochemical data for **3-Chloro-4-methoxybenzenemethanamine**.[1][3]

## **Experimental Determination of Molecular Weight**

The molecular weight of a compound like **3-Chloro-4-methoxybenzenemethanamine** is typically confirmed experimentally using mass spectrometry. The following workflow outlines a standard procedure for this determination.





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Figure 1: A generalized workflow for the experimental confirmation of the molecular weight of a synthesized compound.

## **Experimental Protocol: Mass Spectrometry Analysis**

A detailed protocol for the determination of the molecular weight of **3-Chloro-4- methoxybenzenemethanamine** using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

- Sample Preparation:
  - Accurately weigh approximately 1 mg of the purified compound.
  - Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
  - $\circ$  Further dilute the stock solution to a final concentration of approximately 10  $\mu$ g/mL with the mobile phase solvent.
- Instrumentation:
  - Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
  - Set the instrument to positive ion mode to detect the protonated molecule [M+H]+.
  - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
- Data Acquisition:
  - Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min).
  - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
- Data Analysis:



- Identify the peak corresponding to the protonated molecule [M+H]<sup>+</sup>. For 3-Chloro-4-methoxybenzenemethanamine, this would be expected at an m/z value of approximately 172.052.
- Compare the observed m/z value with the theoretically calculated exact mass of the protonated species to confirm the identity and molecular weight of the compound.

This technical guide provides essential data and a generalized experimental framework for researchers working with **3-Chloro-4-methoxybenzenemethanamine**. For specific applications, optimization of the analytical methods may be required.

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### References

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